molecular formula C16H12N2O5S B2568539 (Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1356808-84-8

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2568539
CAS No.: 1356808-84-8
M. Wt: 344.34
InChI Key: ATFGKLWHEMVQNX-UHFFFAOYSA-N
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Description

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H12N2O5S and its molecular weight is 344.34. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H13N3O4S
  • Molecular Weight : 335.34 g/mol
  • Structural Features : The compound features a furan ring, a cyano group, and a sulfonamide moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound includes:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Properties : Research has shown that the compound may induce apoptosis in cancer cells by activating caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancers.
  • Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory activities by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways critical for cell survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in target cells, promoting apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes

Table 2: Pharmacological Studies

Study TypeModel UsedFindings
In vitroCancer cell linesSignificant reduction in viability
In vivoMurine model for inflammationDecreased inflammatory markers

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after 24 hours of treatment.
  • Antimicrobial Efficacy : Another study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated significant antibacterial activity with an MIC value lower than that of commonly used antibiotics.

Properties

IUPAC Name

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-11(19)12-4-2-6-15(9-12)24(21,22)18-16(20)13(10-17)8-14-5-3-7-23-14/h2-9H,1H3,(H,18,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFGKLWHEMVQNX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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